molecular formula C7H14ClNO B1456394 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 100368-29-4

3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride

Cat. No. B1456394
CAS RN: 100368-29-4
M. Wt: 163.64 g/mol
InChI Key: CNFLTPZHQBRTRQ-UHFFFAOYSA-N
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Description

3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is a solid substance and is typically stored in a refrigerator .


Synthesis Analysis

Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives can be synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c1-2-6-4-9-5-7(3-1)8-6;/h6-8H,1-5H2;1H . The InChI key is CNFLTPZHQBRTRQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 163.65 . It is typically stored in a refrigerator .

Scientific Research Applications

Study of the Steric Structure

7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives, such as 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, were shown to exhibit double chair conformations and intermolecular hydrogen bonds. This study provides insight into the conformational preferences of these molecules in solution, valuable for understanding their interactions and potential applications (Klepikova et al., 2003).

Chemical Reactions and Synthesis Routes

Synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO)

ABNO, a stable class of nitroxyl radical, was synthesized through a practical three-step route. It exhibits higher activity in catalytic oxidation of alcohols compared to TEMPO, suggesting its potential as an efficient organocatalyst (Shibuya et al., 2009).

Cascade Cyclization for Benzooxazocinone Synthesis

A base-mediated cascade cyclization method was developed for the efficient formation of the oxa-azabicyclo[3.3.1]nonane skeleton, integral to the naucleamide E core structure. This strategy highlights the molecule's potential as a building block in complex organic synthesis (Pramthaisong et al., 2018).

Biological Activities and Applications

Antimicrobial and Antioxidant Properties

A series of bicyclic oximes with cyclohexadienone nuclei demonstrated significant antimicrobial and antioxidant activities. The structural variations in these molecules provided insights into their activity correlations, indicating the potential of these structures in developing novel drugs (Premalatha et al., 2013).

Synthesis of Dipeptide Mimetics

The molecule was utilized in the synthesis of stereopure 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters, a type of constrained peptidomimetic. This application underscores the molecule's role in the production of peptidomimetics, compounds that mimic the structure of peptides and are crucial in drug discovery (Mulzer et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-4-9-5-7(3-1)8-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFLTPZHQBRTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735492
Record name 3-Oxa-9-azabicyclo[3.3.1]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100368-29-4
Record name 3-Oxa-9-azabicyclo[3.3.1]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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